molecular formula C5H5N5 B1652572 4-Amino-2-azidopyridine CAS No. 149004-89-7

4-Amino-2-azidopyridine

Cat. No.: B1652572
CAS No.: 149004-89-7
M. Wt: 135.13 g/mol
InChI Key: DOGVHEHFCWBXLB-UHFFFAOYSA-N
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Description

4-Amino-2-azidopyridine (2AP) is an organic compound that has been widely studied due to its unique properties. It is a heterocyclic compound consisting of an azide group and a pyridine ring, and is a useful building block for the synthesis of various compounds. It has been used in a wide range of applications, from pharmaceuticals to materials science. In addition, its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in depth.

Scientific Research Applications

Gating-dependent Mechanism of 4-aminopyridine Block in Potassium Channels

4-Aminopyridine is recognized for its role in selectively blocking voltage-activated K+ currents in excitable membranes, offering insights into the molecular mechanism and site of action. Research by Kirsch and Drewe (1993) on Kv2.1 and Kv3.1 channels expressed in Xenopus oocytes revealed that 4-AP sensitivity was significantly greater in Kv3.1, with the mechanism of block being qualitatively similar in both channels. This study suggests that 4-AP enters through the intracellular side, with its blocking effect strongly accelerated upon channel opening, and the drug being trapped in closed channels (G. Kirsch & J. Drewe, 1993).

Effects of 4-aminopyridine in Myasthenia Gravis

Lundh, Nilsson, and Rosén (1979) investigated the effects of 4-aminopyridine in patients with myasthenia gravis, observing improvement in muscle strength and neuromuscular transmission. This suggests 4-AP's potential as a supplementary drug in the treatment of myasthenia gravis, highlighting its clinical utility beyond basic research applications (H. Lundh, O. Nilsson, & I. Rosén, 1979).

Aminopyridines and Voltage-activated Calcium Channel β Subunit

Wu et al. (2009) presented evidence that 4-AP and its analogs directly stimulate high voltage-activated Ca2+ channels in neurons, indicating a mechanism independent of its known effect on K+ channels. This direct stimulation of Ca2+ channels by aminopyridines can potentiate synaptic and neuromuscular transmission, offering a novel perspective on the therapeutic applications of 4-AP in neurological disorders (Zi-Zhen Wu et al., 2009).

4-Aminopyridine for Symptomatic Treatment of Multiple Sclerosis

A systematic review by Jensen et al. (2014) on the effect of 4-aminopyridine in patients with multiple sclerosis highlighted its potential in improving walking speed and muscle strength. The review summarizes evidence from animal studies, clinical trials, and phase III trials, demonstrating 4-AP's effect on impulse conduction through demyelinated lesions and its impact on walking capacity and other domains such as cognition and upper extremity function (H. Jensen, M. Ravnborg, U. Dalgas, & E. Stenager, 2014).

Mechanism of Action

Target of Action

4-Amino-2-azidopyridine is an analogue of 4-Aminopyridine . The primary targets of 4-Aminopyridine are voltage-gated potassium channels . These channels play a crucial role in regulating the electrical activity of neurons and other excitable cells .

Mode of Action

This compound, like 4-Aminopyridine, is believed to inhibit voltage-gated potassium channels . This inhibition results in the prolongation of action potentials and an increased release of neurotransmitters . The enhanced neuronal signaling can augment synaptic transmission and potentially mitigate neurological disorders .

Biochemical Pathways

The inhibition of voltage-gated potassium channels by 4-Aminopyridine can affect various biochemical pathways, particularly those involved in neural transmission . The elongation of action potentials can enhance the signaling in these pathways, leading to potential therapeutic effects .

Pharmacokinetics

4-aminopyridine, its analogue, is known to have a bioavailability of 96% . This high bioavailability suggests that a significant proportion of the drug is absorbed into the body’s circulation. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need further investigation for a comprehensive understanding.

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of 4-Aminopyridine, given their structural similarity. 4-Aminopyridine has been shown to enhance neural transmission, which can potentially improve symptoms in various neurological disorders . .

Action Environment

Factors such as temperature and solvent polarity can affect the equilibrium between 2-azidopyridine and its tetrazole isomer These factors could potentially influence the action and efficacy of this compound

Properties

IUPAC Name

2-azidopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-1-2-8-5(3-4)9-10-7/h1-3H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGVHEHFCWBXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597244
Record name 2-Azidopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149004-89-7
Record name 2-Azidopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-chloropyridin-4-amine (2.0 g, 15.6 mmol) in DMF (20 mL) under nitrogen was added NaN3 (2.0 g, 31.2 mmol) and NH4Cl (1.7 g, 31.2 mmol). The mixture was heated to 110° C. for 10 hours and then quenched with saturated Na2CO3. The reaction was filtered and then the filtrate was extracted with ethyl acetate (3×20 mL). The combined organic extracts were washed with water (50 mL), dried over Na2SO4, and concentrated under reduced pressure to afford 2-azidopyridin-4-amine (1.5 g, yield: 83%). LCMS (ESI) m/z: 136.2 [M+H+].
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2 g
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2 g
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1.7 g
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20 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Sodium azide (1.31 g) and ammonium chloride (1.07 g) were added to a solution of 4-amino-2-chloropyridine (2 g) in dimethylformamide (20 ml) and the mixture was stirred at 110° C. for 10 hours. After the insoluble material was filtered off, the filtrate was concentrated under reduced pressure. The residue obtained was purified by silica gel column chromatography to give 1.83 g of 4-amino-2-azidopyridine, melting point 220° C. (decomposition).
Quantity
1.31 g
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reactant
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1.07 g
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2 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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